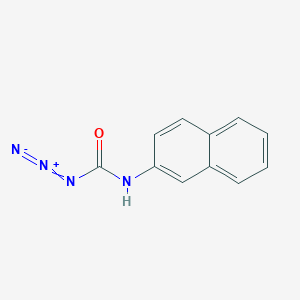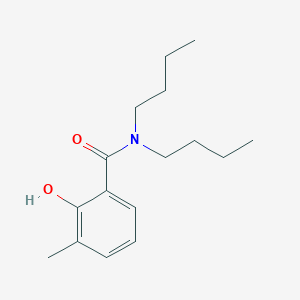
N,N-Dibutyl-2-hydroxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-2-hydroxy-3-methylbenzamide is an organic compound with the molecular formula C16H25NO2 It is a derivative of benzamide, characterized by the presence of two butyl groups attached to the nitrogen atom and a hydroxyl group at the ortho position relative to the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-hydroxy-3-methylbenzamide typically involves the reaction of 2-hydroxy-3-methylbenzoic acid with dibutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: 2-oxo-3-methylbenzoic acid or 2-hydroxy-3-methylbenzaldehyde.
Reduction: N,N-Dibutyl-2-hydroxy-3-methylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dibutyl-2-hydroxy-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-2-hydroxy-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2-hydroxy-3-methylbenzamide: Similar structure but with ethyl groups instead of butyl groups.
N,N-Dibutyl-3-hydroxy-2-methylbenzamide: Isomer with the hydroxyl group at a different position.
N,N-Dibutyl-2-hydroxy-4-methylbenzamide: Isomer with the methyl group at a different position.
Uniqueness
N,N-Dibutyl-2-hydroxy-3-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
189188-01-0 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
N,N-dibutyl-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C16H25NO2/c1-4-6-11-17(12-7-5-2)16(19)14-10-8-9-13(3)15(14)18/h8-10,18H,4-7,11-12H2,1-3H3 |
Clé InChI |
AVDIGHYJKIZRRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C1=CC=CC(=C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)

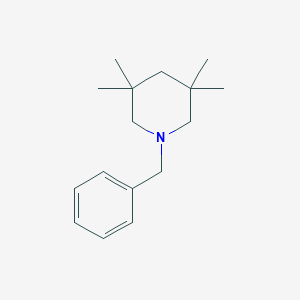

![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
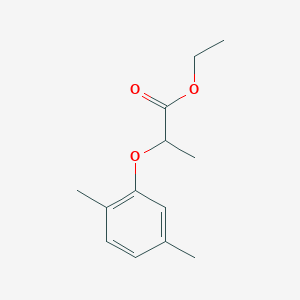

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
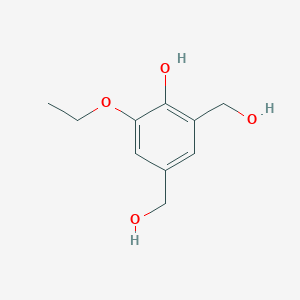
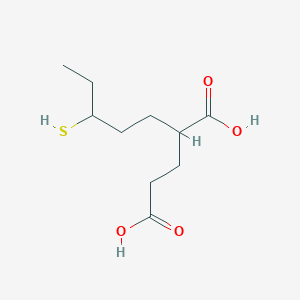
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
